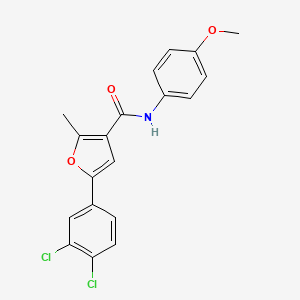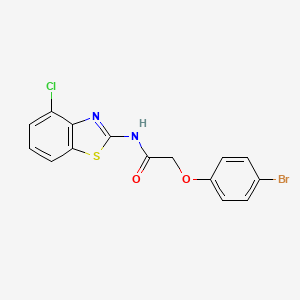
5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methyl-3-furamide, commonly known as DCF, is a synthetic compound that belongs to the class of furan-2-carboxamides. It is widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
DCF exerts its therapeutic effects by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DCF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DCF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, DCF also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has potential toxic effects, and its safety profile in humans is not well established.
Direcciones Futuras
There are several future directions for research on DCF. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of DCF. Another area of interest is the investigation of the potential use of DCF in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of DCF in humans, and to establish optimal dosing regimens for its potential therapeutic use.
Aplicaciones Científicas De Investigación
DCF has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. DCF has also been studied for its potential use in the treatment of neuropathic pain, a type of chronic pain caused by nerve damage.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-11-15(19(23)22-13-4-6-14(24-2)7-5-13)10-18(25-11)12-3-8-16(20)17(21)9-12/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBRKXAKRKZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4134744.png)
![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134752.png)
![2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4134757.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,2,2-trichloroacetamide](/img/structure/B4134764.png)
![N-{[5-({2-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4134772.png)
![dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4134778.png)

![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134787.png)


![4-methoxy-3-nitro-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134799.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4134807.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)
![methyl 2-{[({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4134826.png)